Dual Pharmacopoeial Identity vs. Unspecified Paroxetine Impurities: Regulatory Mandate Differentiation for ANDA Submissions
rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride (CAS 127017-74-7) is the only compound simultaneously designated as Paroxetine Hydrochloride Hemihydrate EP Impurity B and USP Paroxetine Related Compound A. Alternative paroxetine impurities (e.g., Impurity A/Desfluoro, CAS 324024-00-2; Impurity F/N-methyl, CAS 110429-36-2; Impurity G/FMTP) are assigned distinct pharmacopoeial identifiers with separate analytical specifications [1][2]. Procurement of a non-specified impurity standard for method validation or release testing creates a compliance gap that can delay or derail ANDA review.
| Evidence Dimension | Regulatory identity and analytical use specification |
|---|---|
| Target Compound Data | Designated as EP Impurity B (hydrochloride hemihydrate) and USP Related Compound A |
| Comparator Or Baseline | Impurity A/Desfluoro Paroxetine (CAS 324024-00-2) designated as EP Impurity A and USP Related Compound B |
| Quantified Difference | Distinct and non-interchangeable regulatory identity; separate monograph specifications for relative retention time, acceptance limits, and system suitability criteria |
| Conditions | European Pharmacopoeia and United States Pharmacopeia official monographs for Paroxetine Hydrochloride |
Why This Matters
Procurement of the incorrect impurity standard leads to method validation failure and regulatory submission rejection due to non-compliance with specified reference material identity requirements.
- [1] Pharmaffiliates. Paroxetine Impurity B (Hydrochloride Salt) Product Page. Catalog No. PA 16 08020. View Source
- [2] SynZeal. Paroxetine Hydrochloride Hemihydrate EP Impurity B Product Page. View Source
